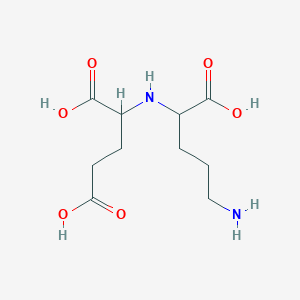
Nopalinic acid
説明
Nopalinic acid, also known as nopalinate or ornaline, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
Ornaline is a glutamic acid derivative in which one of the amino hydrogens of glutamic acid has been replaced by a 4-amino-1-carboxybutyl group. It has a role as a plant metabolite. It is a glutamic acid derivative, an ornithine derivative, a tricarboxylic acid and a non-proteinogenic alpha-amino acid.
科学的研究の応用
Role in Plant Stress Response
- Nopalinic acid plays a role in plant stress responses. A study demonstrated the impact of salicylic acid and nitric oxide on growth, photosynthesis, and oxidative stress response in salt-stressed Vigna angularis. This suggests potential applications in enhancing plant resilience to environmental stressors (Ahanger et al., 2019).
Microencapsulation in Food Industry
- This compound's derivatives, like nopal mucilage, have been used for microencapsulation of food ingredients. Research on encapsulating gallic acid with nopal mucilage by spray drying highlights its potential in food preservation and maintaining nutritional value (Medina‐Torres et al., 2013).
Diabetes Management
- Studies indicate that nopal, containing this compound, may regulate postprandial blood glucose and affect incretins and antioxidant activity, which is significant for managing type 2 diabetes (López‐Romero et al., 2014).
Environmental Remediation
- The use of nopal, containing this compound, for environmental remediation has been explored. One study focused on using Opuntia albicarpa for cadmium removal from aqueous systems, demonstrating its potential in water purification and environmental clean-up applications (Beltrán-Hernández et al., 2015).
Nutraceutical Applications
- Nopal's (Opuntia spp.) effects on metabolic syndrome, related to this compound, suggest its use in nutraceutical applications, particularly in addressing cardiovascular diseases, diabetes, and obesity (Angulo-Bejarano et al., 2019).
Genetic Research
- This compound is also significant in genetic research. The nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58, involving this compound, highlight its role in genetic studies related to plant-bacteria interactions (Schardl & Kado, 2004).
特性
CAS番号 |
63409-16-5 |
|---|---|
分子式 |
C10H18N2O6 |
分子量 |
262.26 g/mol |
IUPAC名 |
2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
UXZAXFPFSQRZOZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
正規SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
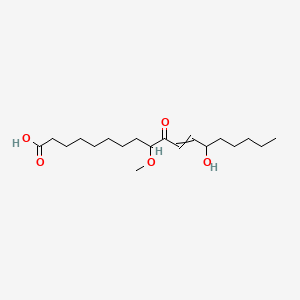
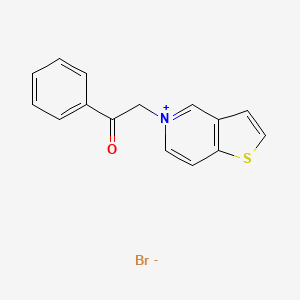
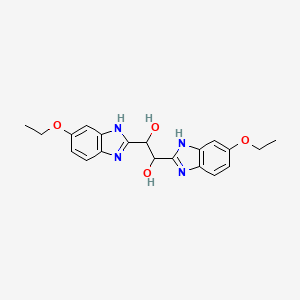
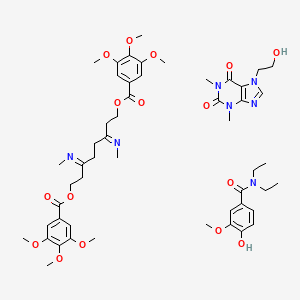
![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)
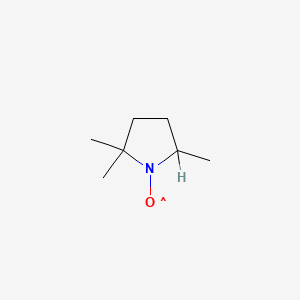
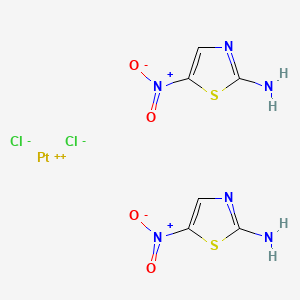
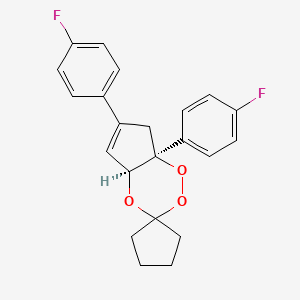
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)
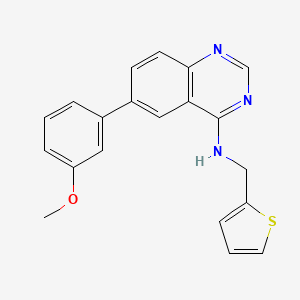
![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)
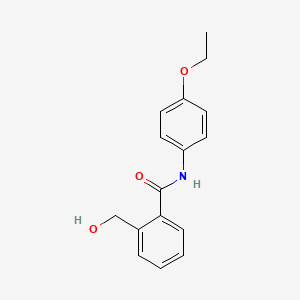
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
